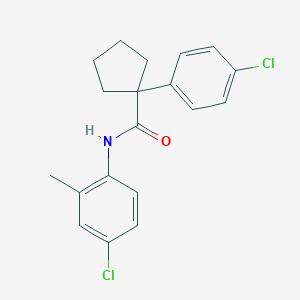
N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme responsible for breaking down gamma-aminobutyric acid (GABA), which is a neurotransmitter that plays a crucial role in the central nervous system.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide involves the inhibition of the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a decrease in the activity of dopamine neurons, which are responsible for the reward pathway associated with addiction.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in dopamine activity. This, in turn, leads to a reduction in drug-seeking behavior and a decrease in the rewarding effects of drugs of abuse. Additionally, this compound has been found to enhance cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide is its specificity for GABA transaminase. This makes it a useful tool for studying the role of GABA in addiction and other neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as anxiety and depression. Additionally, there is interest in developing more soluble forms of this compound to make it easier to administer in animal studies. Finally, there is ongoing research to better understand the mechanism of action of this compound and its effects on the brain.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide has been extensively studied in the field of neuroscience and has shown promising results in the treatment of addiction and other neurological disorders. It has been found to be effective in reducing drug-seeking behavior in preclinical studies, particularly in the case of cocaine and heroin addiction. Additionally, it has been shown to enhance cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c1-13-12-16(21)8-9-17(13)22-18(23)19(10-2-3-11-19)14-4-6-15(20)7-5-14/h4-9,12H,2-3,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJHDIWQYIHJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2-chloro-4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4732400.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4732416.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4732433.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4732441.png)
![methyl 4-{[(2,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4732456.png)
![N'-[1-(1-adamantyl)propylidene]-2-(3,4-dimethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4732464.png)
![1-(4-chlorophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4732474.png)
![3-[(4-chlorobenzyl)thio]-5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4732480.png)
![N-allyl-5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4732493.png)
![4-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}butanoic acid](/img/structure/B4732494.png)
![1-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}piperidine](/img/structure/B4732501.png)
![3-phenyl-5-[4-(1-piperidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4732509.png)
